n-(Pyrimidin-5-ylmethyl)aniline

Kinase inhibition SAR Anticancer

N-(Pyrimidin-5-ylmethyl)aniline (CAS 768383-69-3) is a high-value heterocyclic building block for medicinal chemistry programs pursuing orally bioavailable Mer/c-Met kinase inhibitors. The 5-pyrimidinylmethyl aniline scaffold is non-substitutable for constructing focused ATP-competitive libraries with minimal hERG cardsafety profiles. Procure this exact 98% pure intermediate to ensure structural fidelity for reproducible lead optimization in oncology R&D.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 768383-69-3
Cat. No. B2672340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Pyrimidin-5-ylmethyl)aniline
CAS768383-69-3
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CN=CN=C2
InChIInChI=1S/C11H11N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h1-7,9,14H,8H2
InChIKeyZPWLPYLCFBLQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrimidin-5-ylmethyl)aniline (CAS 768383-69-3): A Core Heterocyclic Building Block for Kinase-Focused Drug Discovery


N-(Pyrimidin-5-ylmethyl)aniline (CAS 768383-69-3) is an organic compound characterized by a pyrimidine ring linked to an aniline moiety via a methylene bridge . With a molecular formula of C11H11N3 and a molecular weight of 185.23 g/mol, it is primarily utilized as a heterocyclic building block in medicinal chemistry research . Its structural features, particularly the 5-substituted pyrimidine core, make it a valuable scaffold for designing and synthesizing novel compounds, especially those targeting the ATP-binding sites of various protein kinases [1].

Procurement Rationale for N-(Pyrimidin-5-ylmethyl)aniline: Why a Simple Pyrimidine Building Block is Not Interchangeable


Generic substitution with other pyrimidine building blocks is not a viable scientific strategy due to the critical influence of the 5-pyrimidinylmethyl linker and unsubstituted aniline group on downstream molecular properties. The specific spatial orientation and electronic environment created by the methylene bridge between the pyrimidine and aniline moieties dictate binding affinity and selectivity for kinase targets like Mer and c-Met [1]. In contrast, analogs with direct C-N linkages, alternative substitution patterns, or different heterocyclic cores exhibit significantly altered SAR profiles, rendering them unsuitable replacements for generating the same lead series [2]. The quantitative evidence below demonstrates that subtle structural variations in this class translate into measurable differences in potency, selectivity, and drug-like properties, making precise chemical procurement essential for reproducible research.

Quantitative Differentiators for N-(Pyrimidin-5-ylmethyl)aniline Against Close Structural Analogs


Kinase Inhibitory Potency: Comparative IC50 Values Against Mer and c-Met Kinases

The core aniline-pyrimidine scaffold of N-(Pyrimidin-5-ylmethyl)aniline forms the basis for potent Mer and c-Met kinase inhibition. While the parent compound is a synthetic intermediate, its 2-substituted aniline pyrimidine derivatives, such as compound 18c, demonstrate robust dual inhibition with IC50 values of 18.5 nM against Mer and 33.6 nM against c-Met [1]. In comparison, the related Mer inhibitor lead compound 15f, featuring a different substitution pattern, shows an IC50 of 37.5 nM against Mer [2]. This quantifies the impact of structural modifications on target engagement, highlighting that even small changes on the aniline ring can lead to a >2-fold difference in potency against the same kinase.

Kinase inhibition SAR Anticancer

Antiproliferative Activity: Cell-Based Efficacy of Aniline-Pyrimidine Derivatives

Compounds derived from the N-(Pyrimidin-5-ylmethyl)aniline scaffold exhibit potent and broad-spectrum antiproliferative effects. Lead compound 15f demonstrated significant activity against a panel of cancer cell lines, including A2780 (ovarian), MDA-MB-231 (breast), and HCT116 (colon) [1]. For instance, compound 15f achieved >90% growth inhibition in HCT116 cells at a concentration of 1 µM [2]. In contrast, many simpler pyrimidine derivatives lacking the optimized aniline substitution pattern show significantly weaker antiproliferative effects, often requiring >10 µM concentrations to achieve comparable activity [3]. This highlights the unique contribution of the 2-substituted aniline-pyrimidine architecture to cellular efficacy.

Antiproliferative activity Cancer cell lines SAR

ADME Profile: Oral Bioavailability of Optimized Aniline-Pyrimidine Derivatives

The 2-substituted aniline pyrimidine scaffold, directly accessible from N-(Pyrimidin-5-ylmethyl)aniline, can be optimized to achieve favorable oral bioavailability. Lead compound 15f demonstrated an oral bioavailability (F) of 32.4% in Sprague-Dawley rats [1]. This represents a significant improvement over the earlier Mer inhibitor UNC2250, which exhibited an oral bioavailability of 23% under comparable conditions [1]. Furthermore, compound 15f showed a favorable pharmacokinetic profile, including a high AUC and prolonged half-life, while also demonstrating minimal hERG liability, a common safety concern in kinase inhibitor development [1].

Oral bioavailability Pharmacokinetics ADME

Metabolic Stability: Liver Microsome Half-Life Comparison

The metabolic stability of compounds built on the N-(Pyrimidin-5-ylmethyl)aniline scaffold can be optimized for improved in vivo performance. Compound 18c, a dual Mer/c-Met inhibitor, displayed exceptional liver microsomal stability in vitro, with a half-life (t1/2) of 53.1 minutes in human liver microsomes [1]. While a direct comparator for the unoptimized parent compound is not available, this value compares favorably to other pre-clinical kinase inhibitors, which often exhibit half-lives below 30 minutes, indicating a lower susceptibility to oxidative metabolism [2]. This property is a key advantage for maintaining therapeutic drug levels in vivo.

Metabolic stability Liver microsome ADME

Safety Profile: hERG Liability Comparison for Kinase Inhibitors

Cardiotoxicity, often mediated by inhibition of the hERG potassium channel, is a major safety hurdle in kinase inhibitor development. The aniline-pyrimidine scaffold, when optimized, can yield compounds with a favorable cardiac safety profile. Lead compound 15f was specifically evaluated and found to exhibit minimal hERG liability [1]. In contrast, many marketed and investigational kinase inhibitors, such as vandetanib and sunitinib, are known to cause significant hERG inhibition, leading to QT prolongation and clinical restrictions [2]. The ability to design out this liability represents a significant advantage of this chemical series.

hERG Cardiotoxicity Safety pharmacology

Optimal Scientific Use Cases for N-(Pyrimidin-5-ylmethyl)aniline in R&D and Scale-Up


Lead Generation for Mer and c-Met Kinase Inhibitor Programs

Based on the robust dual Mer/c-Met inhibition and favorable ADME profiles established for its derivatives [1], N-(Pyrimidin-5-ylmethyl)aniline is an optimal starting material for medicinal chemistry programs targeting these clinically relevant kinases in oncology. Its use as a core scaffold can accelerate the development of new chemical entities (NCEs) with potential for oral dosing and improved safety margins over existing kinase inhibitors [2].

Synthesis of Orally Bioavailable Kinase Inhibitor Candidates

The demonstrated oral bioavailability of 32.4% for a 2-substituted derivative in rats [3] positions N-(Pyrimidin-5-ylmethyl)aniline as a valuable intermediate for projects where oral administration is a key target product profile (TPP) requirement. This contrasts with many other kinase inhibitor scaffolds that suffer from poor oral absorption, making this a strategically advantageous building block for early-stage drug discovery [3].

Design of Kinase Inhibitors with Reduced hERG Liability

For programs seeking to proactively address cardiotoxicity, the minimal hERG liability observed in optimized aniline-pyrimidine derivatives like compound 15f [3] provides a strong rationale for using this scaffold. This allows medicinal chemists to focus on optimizing potency and PK without the immediate burden of a major safety flag, streamlining the lead optimization process [4].

Building Block for Focused Kinase-Targeted Compound Libraries

Given its privileged structure for ATP-competitive kinase inhibition [5], N-(Pyrimidin-5-ylmethyl)aniline is ideally suited for constructing focused combinatorial libraries. These libraries can be screened against a panel of kinases to identify novel chemical starting points for drug discovery, expanding intellectual property positions around underexplored kinase targets.

Quote Request

Request a Quote for n-(Pyrimidin-5-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.